(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate
Overview
Description
The compound “(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” is a chemical compound that has been studied for its potential antibacterial properties .
Synthesis Analysis
The compound has been synthesized and spectrally characterized in several studies . The synthesis process often involves the use of specific reagents and conditions, and the yield can vary depending on these factors .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques such as X-ray crystallography and NMR spectroscopy . These analyses provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis . The outcomes of these reactions depend on the specific reagents and conditions used .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . These analyses provide information about the compound’s chemical structure and its interactions with other molecules .Future Directions
Future research on the compound could focus on further elucidating its mechanism of action and exploring its potential uses in medicine, particularly in the treatment of bacterial infections and cancer . Additionally, more studies could be conducted to better understand its physical and chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to exhibit potent growth inhibition properties against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the isoxazole and methoxyphenoxy groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-23-15-3-2-4-16(9-15)24-11-20(22)25-10-14-8-18(28-21-14)13-5-6-17-19(7-13)27-12-26-17/h2-9H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPKHEXAAQBPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.